molecular formula C14H6Br2O2 B1269914 1,5-Dibromoanthraquinone CAS No. 602-77-7

1,5-Dibromoanthraquinone

Cat. No. B1269914
CAS RN: 602-77-7
M. Wt: 366 g/mol
InChI Key: SRRLOAAMZYZYQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,5-Dibromoanthraquinone often involves halogenation of anthraquinone compounds. For instance, a related compound, 1,5-Di(hydroxyethoxyethoxyl) anthraquinone, was synthesized from 1,5-dichloroanthraquinone and glycol under alkaline conditions, highlighting the adaptability of anthraquinone derivatives to various substituents and functional groups through halogenation and subsequent reactions (Liu Yao-qi, 2010).

Molecular Structure Analysis

The molecular structure of 1,5-Dibromoanthraquinone, like its derivatives, can be characterized by spectroscopic methods such as HPLC-MS, NMR, IR, and UV-vis, providing detailed information on its functional groups, molecular geometry, and electronic transitions. Such structural characterization is crucial for understanding its reactivity and properties (You Meng-yun, 2011).

Chemical Reactions and Properties

Anthraquinone derivatives engage in various chemical reactions, including photoamination, where 1-Amino-2,4-dibromoanthraquinone was photoaminated by alkylamines under irradiation. This process highlights the photosensitive nature and reactivity of bromoanthraquinones towards nucleophilic substitution, which is critical for the synthesis of dyes and functional materials (H. Inoue & M. Hida, 1974).

Physical Properties Analysis

The physical properties of anthraquinone derivatives, including 1,5-Dibromoanthraquinone, are influenced by their molecular structure. The presence of halogen atoms affects their melting point, solubility, and crystalline structure, which can be studied through recrystallization and melting point determination, as well as X-ray crystallography (B. Deppisch & G. D. Nigam, 1980).

Chemical Properties Analysis

The chemical properties of 1,5-Dibromoanthraquinone, such as its reactivity towards nucleophilic and electrophilic substitution, redox behavior, and interaction with other chemical species, can be deduced from its electronic structure and functional groups. Studies on similar compounds demonstrate the potential for varied chemical transformations, essential for applications in dye synthesis and organic electronics (N. Seidel et al., 2013).

Scientific Research Applications

Results or Outcomes

2. Organic Semiconductors

Results or Outcomes

3. Linear Extension of Anthracene

Application Summary

The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation. This offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties, to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen .

Methods of Application

The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives Py-BR (R = Et, Ph, C6F5). An even more extended conjugated system with seven six-membered rings in a row (Qu-BEt) is obtained by borylation of 2,6-di(quinolin-8-yl)anthracene .

Results or Outcomes

Fluorinated Py-BPf shows particularly advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization, while resisting self-sensitized conversion to its endoperoxide .

4. Dye Synthesis

Application Summary

Anthraquinone colorants come in a wide variety of chemical structures. Almost all natural red dyes are anthraquinones, for instance the well-known alizarin dye (1,2-dihydroxyanthraquinone). Anthraquinone-based dyes are synthesized by the introduction of various substituents, such as –NH2 or -OH groups, into the anthraquinone structure .

5. Electrochemical Applications

Application Summary

Anthraquinone (AQ) has long been identified as a highly promising lead structure for various applications in organic electronics . The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation .

6. Synthesis of Extended Conjugated Systems

1,5-Dibromoanthraquinone has been used in the synthesis of extended conjugated systems via B←N Lewis pair formation .

Application Summary

The compound is used in the functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation . This offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties, to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen .

Methods of Application

The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives . An even more extended conjugated system with seven six-membered rings in a row is obtained by borylation of 2,6-di(quinolin-8-yl)anthracene .

Results or Outcomes

Fluorinated Py-BPf shows particularly advantageous properties, including low-lying HOMO and LUMO levels, strong yellow-green fluorescence, and effective singlet oxygen sensitization, while resisting self-sensitized conversion to its endoperoxide .

Safety And Hazards

When handling 1,5-Dibromoanthraquinone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,5-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLOAAMZYZYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348618
Record name 1,5-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromoanthraquinone

CAS RN

602-77-7
Record name 1,5-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SK Noh, MH Chang, JH Jeon, WJ Jang… - 한국진공학회학술 …, 2012 - dbpia.co.kr
Covalently bonded halogen ligands possess unusual charge distributions, attracting both electrophilic and nucleophilic molecular ligands to form halogen bonds. In many biochemical …
Number of citations: 2 www.dbpia.co.kr
M Murata, M Yamada, T Fujita, K Kojima… - Journal of the …, 2001 - ACS Publications
Proton-coupled electron transfer (PCET) between donor and acceptor molecules is a fundamentally important chemical reaction closely related to various energy conversion events in …
Number of citations: 57 pubs.acs.org
KP Rao, T Kusamoto, F Toshimitsu… - Journal of the …, 2010 - ACS Publications
Protonation-induced intramolecular cyclization reactions of new donor (D)−acceptor (A) and D−A−D conjugated molecules 1-triarylaminoethynylanthraquinone (1-AmAq) and 1,5-bis(…
Number of citations: 49 pubs.acs.org
S Sasaki, K Ogawa, K Nakamura, M Yoshifuji… - Journal of …, 2014 - Elsevier
Sterically crowded triarylphosphines bearing anthraquinones were synthesized by Suzuki–Miyaura coupling of arylboronic acids derived from (bromoaryl)phosphines with …
Number of citations: 10 www.sciencedirect.com
S Kang, H Lee, B Kim, H Kang… - Molecular Crystals and …, 2015 - Taylor & Francis
Two emitting compounds, 9,10-bis-[1,1′;3′,1′′]terphenyl-5′-yl-1,5-di-o-tolyl-anthracene [TP-DTA-TP] and 9,10-bis-phenyl[1,1′;3′,1′′]triphenyl-5′-yl-1,5-di-o-tolyl-…
Number of citations: 5 www.tandfonline.com
SN Dhar - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… 1 : 5-Dibromoanthraquinone was obtained by hea-ting 5 grams of 1 : 5-dinibroanthraquinone, 2 CG oif bromine (2 molls.), and a trace of iodine in a sded tube at 300 folr four hours. The …
Number of citations: 4 pubs.rsc.org
S Yamauchi, N Hirota - The Journal of chemical physics, 1987 - pubs.aip.org
Time resolved EPR and optically detected magnetic resonance (ODMR) experiments were performed on the lowest excited triplet (T 1 ) states of α‐chloroanthraquinones at low …
Number of citations: 14 pubs.aip.org
AY Meyer, A Goldblum - Israel Journal of Chemistry, 1973 - Wiley Online Library
Several fluoroanthracenes (I‐III) and fluoroanthraquinones (IV‐VII) were prepared, and their PMR and UV spectra, as well as dipole moments, recorded. These are discussed in terms of …
Number of citations: 13 onlinelibrary.wiley.com
N Li, R Tang, Y Su, C Lu, Z Chen, J Sun, Y Lv… - …, 2023 - Wiley Online Library
Covalent triazine frameworks (CTFs) and their derivative N‐doped carbons have attracted much attention for application in energy conversion and storage. However, previous studies …
Y Lu, S Zhang, C Peng, H Liu - The Journal of Physical Chemistry …, 2017 - ACS Publications
The interplay between halogen bonding and hydrogen bonding has caused recent interest in the formation of 2D self-assembled molecular arrays on solid surfaces. Herein we present …
Number of citations: 11 pubs.acs.org

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